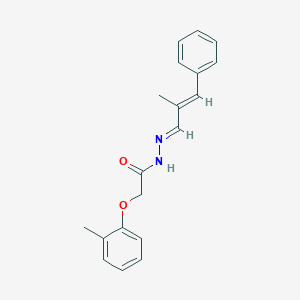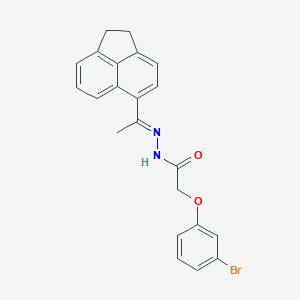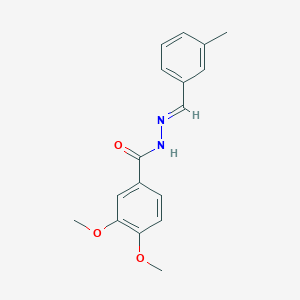![molecular formula C22H16Cl2N2O5 B390684 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate typically involves multiple steps:
Formation of the Dichlorophenoxy Acetyl Hydrazine: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-formylphenyl furan-2-yl prop-2-enoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazinylidene moiety, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets.
Medicine
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. The furan ring can participate in π-π interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dichlorophenoxy)acetic acid]: Shares the dichlorophenoxy group but lacks the hydrazinylidene and furan moieties.
[4-Formylphenyl furan-2-yl prop-2-enoate]: Contains the furan ring but lacks the dichlorophenoxy and hydrazinylidene groups.
Uniqueness
The uniqueness of 4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16Cl2N2O5 |
|---|---|
Molecular Weight |
459.3g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C22H16Cl2N2O5/c23-16-5-9-20(19(24)12-16)30-14-21(27)26-25-13-15-3-6-18(7-4-15)31-22(28)10-8-17-2-1-11-29-17/h1-13H,14H2,(H,26,27)/b10-8+,25-13+ |
InChI Key |
ZTLCBGZNHONBPX-NMWXHYLDSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390601.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B390604.png)
![methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate](/img/structure/B390608.png)
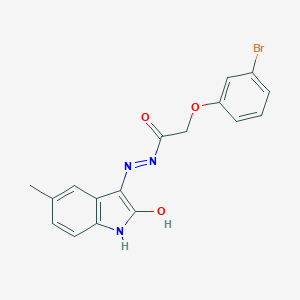
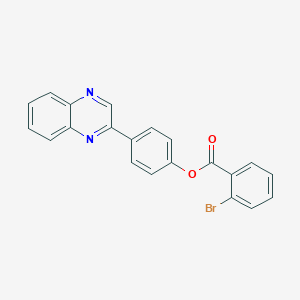
![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
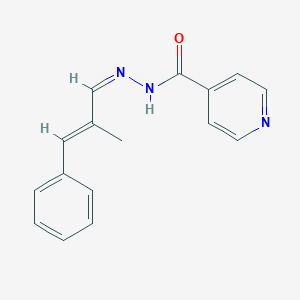
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390628.png)
